REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([C:13](OC)=[O:14])[CH:11]=[CH:12][C:4]=2[O:3]1.CC(C[AlH]CC(C)C)C.C(O)(C)C.O>O1CCCC1.C1(C)C=CC=CC=1>[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([CH2:13][OH:14])[CH:11]=[CH:12][C:4]=2[O:3]1
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
CC1OC2=C(NC1=O)C=C(C=C2)C(=O)OC
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Name
|
|
Quantity
|
164 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
After 45 minutes of stirring at −15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in drops at 0° C
|
Type
|
STIRRING
|
Details
|
After 2½ hours of vigorous stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate that is produced
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (mobile solvent: methylene chloride/ethanol)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
CC1OC2=C(NC1=O)C=C(C=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |